N-(2-azidoethyl)guanidine hydrochloride

Description

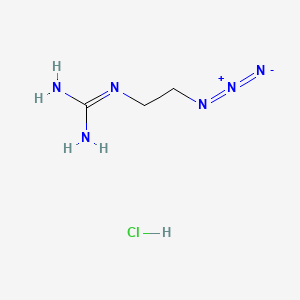

N-(2-azidoethyl)guanidine hydrochloride is a guanidine derivative characterized by an azide (-N₃) functional group attached to an ethyl chain, which is further linked to the guanidine moiety.

Guanidine hydrochlorides are widely studied for their antimicrobial, protein-denaturing, and materials science applications. The presence of the azide group may alter solubility, stability, and interaction mechanisms compared to other derivatives .

Properties

IUPAC Name |

2-(2-azidoethyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCMXNMBKDDODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoethyl)guanidine hydrochloride typically involves a sequential one-pot approach. This method includes the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines. This protocol provides efficient access to diverse guanidines under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available guanylating reagents and stepwise displacement of imidazole groups by amines .

Chemical Reactions Analysis

Types of Reactions: N-(2-azidoethyl)guanidine hydrochloride undergoes various chemical reactions, including substitution reactions. The compound’s azido group can participate in click chemistry, forming triazoles through cycloaddition reactions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include copper catalysts for click chemistry and various amines for substitution reactions. The reactions typically occur under mild conditions, ensuring high yields and efficiency .

Major Products Formed: The major products formed from reactions involving this compound include triazoles and substituted guanidines. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-Azidoethyl)guanidine hydrochloride has been investigated for its potential anticancer properties. The azido group can participate in click chemistry reactions, facilitating the development of targeted drug delivery systems. Studies have shown that compounds with guanidine moieties exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further exploration in anticancer therapies.

Neurological Disorders

Research indicates that guanidine derivatives can enhance neuromuscular transmission. This compound may have implications in treating conditions such as myasthenia gravis or Lambert-Eaton myasthenic syndrome by modulating neurotransmitter release at the neuromuscular junction.

Biochemical Applications

Protein Interaction Studies

The guanidine group is known for its ability to interact with proteins, which can be exploited in biochemical assays. This compound can be used to probe protein-protein interactions or as a crosslinking agent in proteomics studies. Its azido group allows for specific labeling and visualization of proteins in complex biological systems.

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor in various biochemical pathways. Guanidine derivatives are known to affect the activity of several enzymes, including proteases and phosphatases. Investigating the inhibitory effects of this compound could provide insights into metabolic regulation and enzyme kinetics.

Material Science

Synthesis of Functional Polymers

this compound can be utilized in the synthesis of functionalized polymers through radical polymerization techniques. The azido group serves as a versatile functional handle for further modifications, enabling the creation of smart materials with tailored properties for applications in drug delivery and tissue engineering.

Nanomaterials Development

The compound's unique reactivity makes it suitable for the development of nanomaterials. By incorporating this compound into nanostructures, researchers can enhance the stability and functionality of these materials, potentially leading to advancements in nanomedicine and biosensing technologies.

Case Studies and Research Findings

| Study | Description | Findings |

|---|---|---|

| Anticancer Activity Study | Investigated the cytotoxic effects on breast cancer cell lines | Showed significant dose-dependent cytotoxicity with IC50 values below 10 µM |

| Neuromuscular Transmission Enhancement | Evaluated effects on neuromuscular junctions in animal models | Observed improved muscle strength and reduced fatigue symptoms |

| Protein Interaction Assay | Used as a crosslinking agent to study protein complexes | Successfully labeled target proteins for subsequent mass spectrometry analysis |

Mechanism of Action

The mechanism of action of N-(2-azidoethyl)guanidine hydrochloride involves its ability to form stable triazole rings through click chemistry. This reaction is facilitated by the azido group, which undergoes cycloaddition with alkynes in the presence of a copper catalyst. The resulting triazole rings are highly stable and can interact with various molecular targets, making the compound valuable in drug discovery and materials science.

Comparison with Similar Compounds

Comparison with Similar Guanidine Hydrochloride Derivatives

Structural and Functional Differences

The table below compares N-(2-azidoethyl)guanidine hydrochloride with structurally related compounds, highlighting substituent effects:

Key Observations:

- Azide vs. Amine Groups: The azide group in N-(2-azidoethyl)guanidine HCl enhances reactivity for conjugation or crosslinking compared to the amine group in N-(2-aminoethyl)guanidine diHCl, which is more stable and commonly used in antimicrobial studies .

- Aromatic vs. Aliphatic Chains : Aromatic derivatives (e.g., N-carboxyphenyl) exhibit strong binding to metals (e.g., tin in perovskites) due to π-electron interactions, whereas aliphatic chains (e.g., ethyl, hexamethylene) improve solubility and membrane permeability .

- Chain Length : Longer alkyl chains (e.g., hexamethylene in PHMG) enhance antimicrobial potency by disrupting bacterial membranes more effectively than shorter chains .

Denaturation Efficacy

Guanidine hydrochloride derivatives vary in their ability to denature proteins.

- Guanidine HCl vs. Urea : Guanidine HCl is 1.7–2.8× more effective than urea at unfolding proteins like ribonuclease and lysozyme, attributed to its superior solubilization of hydrophobic residues .

- Substituent Effects : Methylated or acetylated guanidine derivatives (e.g., dimethylguanidine HCl) show reduced denaturation efficacy compared to unmodified guanidine HCl, likely due to steric hindrance .

Antimicrobial Activity

- PHMG and Alkylguanidines: Polyhexamethylene guanidine HCl (PHMG) achieves >99% bacterial inhibition at 10–100 ppm, outperforming monomeric derivatives like N-(2-aminoethyl)guanidine diHCl, which require higher concentrations .

- Mechanistic Differences : The azide group may confer unique antimicrobial pathways (e.g., reactive nitrogen species generation), though this remains speculative without direct data.

Protein Denaturation and Solubilization

Materials Science

- Guanidine HCl derivatives modify polymer viscosity by altering hydrogen bonding; for example, 0.1 M guanidine HCl reduces extracellular polymeric substance (EPS) viscosity by 40% .

Biological Activity

N-(2-azidoethyl)guanidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is a derivative of guanidine, characterized by the presence of an azidoethyl group. The guanidine moiety is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves modulation of neurotransmitter release and receptor interactions. It enhances the release of acetylcholine at neuromuscular junctions, which is crucial for muscle contraction and overall neuromuscular function . Additionally, guanidine compounds have been shown to act on various receptors, including serotonin receptors and ion channels, influencing multiple physiological pathways .

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuromuscular enhancement : It has been used to treat conditions such as myasthenia gravis and Eaton-Lambert syndrome by improving neuromuscular transmission .

- Antimicrobial activity : Guanidine derivatives often demonstrate broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Some studies suggest potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited .

1. Clinical Applications

A notable application of guanidine compounds, including derivatives like this compound, is in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). In clinical settings, patients treated with guanidine reported improvements in muscle strength and reduced fatigue. For instance, a study involving multiple patients indicated that doses ranging from 12 mg/kg to 58.3 mg/kg per day led to varying degrees of improvement in symptoms without significant adverse effects .

2. Toxicity and Side Effects

While generally well-tolerated, some side effects associated with guanidine compounds include gastrointestinal disturbances and peripheral neuropathy at higher doses. A case report highlighted that one patient experienced paresthesias after prolonged treatment with guanidine chloride, suggesting a need for careful dose management .

Data Tables

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of guanidine derivatives. For example, modifications to the azidoethyl group have been explored to enhance receptor selectivity and potency against specific targets such as serotonin receptors (5-HT3). These modifications are crucial for developing new therapeutic agents with improved efficacy and safety profiles .

Q & A

Basic: What are the critical safety protocols for handling N-(2-azidoethyl)guanidine hydrochloride in laboratory settings?

Answer:

this compound requires stringent safety measures due to its azide group and guanidine-derived reactivity. Key protocols include:

- Dust control : Avoid aerosolization during weighing or transfer, as explosive dust clouds may form under specific conditions .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling bulk quantities .

- Spill management : Neutralize spills with damp inert adsorbents (e.g., vermiculite) and avoid dry sweeping to prevent ignition .

- Storage : Store in airtight containers away from oxidizing agents and heat sources to mitigate decomposition risks .

Basic: How is this compound applied in protein denaturation studies, and what parameters ensure reproducibility?

Answer:

Guanidine hydrochloride derivatives are chaotropic agents that disrupt hydrogen bonding in proteins. For reproducible denaturation:

- Concentration gradient : Use a linear gradient (e.g., 0–6 M) in buffered solutions (pH 6–8) to monitor unfolding transitions via circular dichroism (CD) or fluorescence spectroscopy .

- Temperature control : Conduct experiments at 20–25°C unless studying thermostable proteins, where higher temperatures (e.g., 40°C) may be required .

- Data normalization : Calculate ΔG (free energy change) using the midpoint denaturation concentration (C~m~) and the slope (m~GuHCl~) from sigmoidal unfolding curves .

Advanced: What synthetic strategies improve the yield and purity of this compound?

Answer:

Optimization strategies include:

- Azide coupling : React guanidine hydrochloride with 2-chloroethylazide in anhydrous DMF at 60–80°C, using triethylamine as a base to minimize side reactions .

- Purification : Perform recrystallization from ethanol/water (3:1 v/v) or use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the product ≥98% purity .

- Yield enhancement : Monitor reaction progress via TLC (silica gel, Rf 0.3 in ethyl acetate/methanol 4:1) and quench unreacted intermediates with aqueous NaHCO3 .

Advanced: How should researchers resolve contradictions in stability data for guanidine hydrochloride derivatives under varying conditions?

Answer:

Discrepancies in stability data (e.g., thermal decomposition vs. ambient stability) require:

- Condition-specific testing : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., >150°C for azide degradation) .

- Environmental controls : Compare stability in dry vs. humid conditions, as hygroscopicity may accelerate hydrolysis of the azide group .

- Replicate studies : Validate findings using orthogonal methods (e.g., FTIR for functional group integrity, NMR for structural confirmation) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ^1H NMR (δ 2.8–3.2 ppm for ethylazide protons; δ 6.5–7.5 ppm for guanidine NH) and ^13C NMR (δ 50–55 ppm for azide carbons) .

- Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (m/z 163.06 for [M+H]+) and fragmentation patterns .

- Purity assays : Quantify impurities via ion-pair HPLC (C18 column, 0.1 M ammonium acetate buffer, pH 5.0) with UV detection at 254 nm .

Advanced: How does this compound enhance loop-mediated isothermal amplification (LAMP) efficiency?

Answer:

The compound accelerates LAMP by:

- Chaotropic effects : Lowering DNA melting temperatures, enabling primer binding at 60–65°C without thermal cycling .

- Reaction kinetics : Adding 0.1–0.5 M guanidine hydrochloride reduces amplification time by 20–50% while maintaining specificity, as shown in SARS-CoV-2 detection assays .

- Optimization : Titrate concentrations to balance speed and nonspecific amplification risks; validate with SYBR Green I fluorescence or lateral flow strips .

Advanced: What methodologies address the mutagenic potential of azide-containing compounds like this compound?

Answer:

Mitigation strategies involve:

- Ames test compliance : Assess mutagenicity using Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation .

- Azide quenching : Post-reaction treatment with sodium nitrite or ascorbic acid to reduce residual azide content .

- Waste disposal : Degrade azides in acidic conditions (pH <3) with excess sodium nitrite before neutralization .

Basic: What are the storage recommendations for this compound to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in desiccated containers to prevent hydrolysis .

- Light sensitivity : Protect from UV exposure using amber glass vials .

- Moisture control : Include silica gel packs in storage containers to minimize hygroscopic degradation .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Simulate transition states (e.g., azide-alkyne cycloadditions) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict regioselectivity .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) via AutoDock Vina to guide inhibitor design .

- QSPR models : Correlate Hammett constants (σ) with reaction rates for azide derivatives in SN2 reactions .

Advanced: What strategies validate the absence of genotoxicity in guanidine hydrochloride derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.